molecular formula C16H14ClN3 B2360805 3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine CAS No. 866018-11-3

3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine

Cat. No. B2360805
CAS RN: 866018-11-3
M. Wt: 283.76
InChI Key: LEFMWIRVZAQPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine” belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine . Pyrazolopyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .


Synthesis Analysis

The synthesis of pyrazolopyrimidines involves the formation of pyrazol-3-one substrates . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds . The synthesized compounds can be considered as new candidates for further optimization as anticancer agents .


Chemical Reactions Analysis

The reaction sequence starts with a nucleophilic attack onto the double bond of the enaminone . This Michael addition forms an intermediate, which subsequently undergoes a proton transfer from one carbon to another one followed by an intramolecular cyclization .

Scientific Research Applications

Cancer Therapeutics

The pyrazolo[1,5-a]pyrimidine scaffold is a prominent feature in compounds with potential anticancer properties. Specifically, derivatives of this compound have been investigated for their cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (hepatocellular carcinoma). These compounds have shown promising results, with some exhibiting IC50 values in the nanomolar range, indicating potent inhibitory effects on cancer cell proliferation .

CDK2 Inhibition

Compounds featuring the pyrazolo[1,5-a]pyrimidine core have been designed as novel CDK2 inhibitors. CDK2 is a critical enzyme in cell cycle regulation, and its inhibition is a targeted approach for cancer treatment. These inhibitors aim to selectively target tumor cells, potentially leading to advancements in cancer therapeutics .

Molecular Docking and Drug Design

The pyrazolo[1,5-a]pyrimidine derivatives have been subjected to molecular docking simulations to assess their fit into the active site of CDK2. This process is crucial for drug design, as it helps predict the binding affinity and efficacy of potential drug candidates. The simulations have confirmed a good fit for these compounds, suggesting their viability as CDK2 inhibitors .

Pharmacokinetic Studies

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted on these compounds to predict their pharmacokinetic properties. Such studies are essential for understanding the drug-likeness of a compound and its potential as a therapeutic agent .

Enzymatic Activity Modulation

These compounds have been studied for their ability to modulate enzymatic activity. Alterations in enzyme function can lead to significant changes in biological pathways, which is a valuable property for developing treatments for various diseases .

Future Directions

The compound shows promising results as a CDK2 inhibitor and has potential for further investigations . It displayed potent dual activity against the examined cell lines and CDK2 . Future research could focus on optimizing the compound for better efficacy and safety.

properties

IUPAC Name

10-(4-chlorophenyl)-7-methyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c1-10-13-3-2-4-15(13)20-16(19-10)14(9-18-20)11-5-7-12(17)8-6-11/h5-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFMWIRVZAQPMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=C1CCC3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.